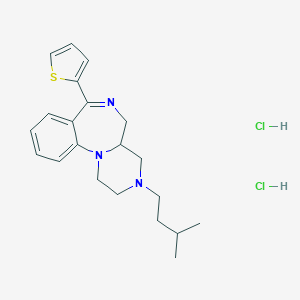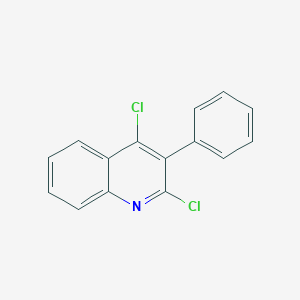
2,4-Dichloro-3-phenylquinoline
Overview
Description
2,4-Dichloro-3-phenylquinoline, also known as DCPQ, is a synthetic organic compound belonging to the quinoline family. It is a yellow-colored solid that is insoluble in water but soluble in organic solvents. DCPQ is used in a variety of applications, including pharmaceuticals, agrochemicals, and food additives. It has been studied for its potential therapeutic effects and its use in various laboratory experiments.
Scientific Research Applications
Synthetic Tool for Novel Compounds : 2-chloro-3-formylquinoline, closely related to 2,4-Dichloro-3-phenylquinoline, serves as a versatile and efficient synthetic tool. It's used for synthesising novel compounds like 3-aminoisooxazolo[5,4-b]quinoline, and 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carbox (Srivastava, Neelima, & Bhaduri, 1987).
Cytostatic Properties in Cancer Treatment : Chloro and dichloro derivatives of 2-phenyl-3-hydroxyquinolin-4(1H)-ones, which are structurally related to this compound, exhibit promising cytostatic properties against various cancer cells (Hradil et al., 2004).
Potential as Antitumor Agents : Phenylquinoline-8-carboxamides show potential as antitumor agents. Specifically, the 2-phenyl derivative demonstrates broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).
Sensing and Detection Applications : 2-Phenylquinoline (PhQ) can be used as a fluorescent pH sensor. It selectively detects 2,4,6-trinitrophenol (TNP) in water due to its aggregation-induced emission enhancement properties and reversible fluorescence switching in acidic and basic media (Maity et al., 2018).
Antibacterial Activity : 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives show promising antibacterial activity against Gram-negative and Gram-positive bacteria (Alagumuthu & Arumugam, 2017).
Antidepressant Potential : 2-substituted 4-phenylquinolines show potential antidepressant activity. Compounds with three atoms separating the terminal nitrogen from the quinoline ring are more active than those with four atoms (Alhaider, Abdelkader, & Lien, 1985).
Pharmaceutical Stability : The new pharmaceutical substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3)-one is stable to UV radiation, elevated temperatures, and oxidants, but unstable to hydrolysis in acidic and alkaline environments (Gendugov et al., 2021).
Anticancer Agents : Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines show excellent anticancer activity, comparable to erlotinib, suggesting potential for further development as targeted therapies (Chauhan et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBGQFLYLZASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353016 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108832-15-1 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloro-3-phenylquinoline a good candidate for nucleophilic substitution reactions?
A1: The research paper "QUINOLINES WITH HETEROATOM SUBSTITUENTS IN POSITION 2 AND 4 : NUCLEOPHILIC SUBSTITUTION OF 2,4-DICHLORO-3-PHENYLQUINOLINES" [] focuses on the reactivity of the title compound with various nucleophiles. The presence of two chlorine atoms at positions 2 and 4 in the quinoline ring makes this compound particularly susceptible to nucleophilic substitution. These positions are activated by the electron-withdrawing nature of both the chlorine atoms and the nitrogen atom in the quinoline ring. This activation allows for the relatively facile displacement of the chlorine atoms with a variety of nucleophiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


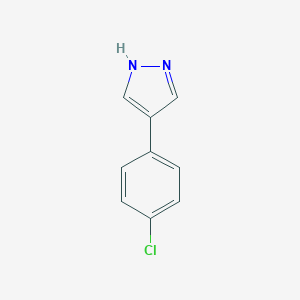

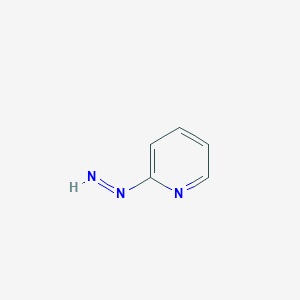
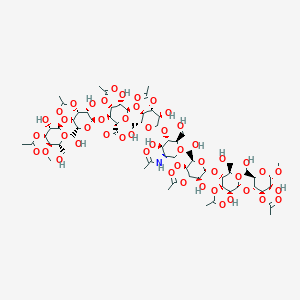
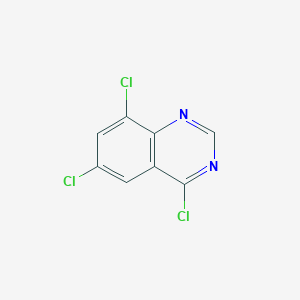
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
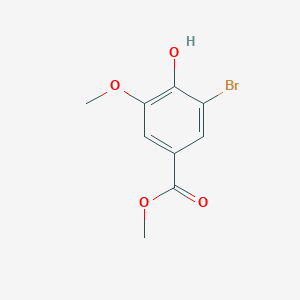


![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
